
AZD-5069
Übersicht
Beschreibung
AZD-5069 is a potent and selective antagonist of the human chemokine (C-X-C motif) receptor 2 (CXCR2). This compound has been extensively studied for its potential therapeutic applications, particularly in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and severe asthma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AZD-5069 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions that include nucleophilic substitution, sulfonamide formation, and pyrimidine ring construction. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: AZD-5069 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind häufig bei der Synthese und Modifikation von this compound.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Sulfonylchloride werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben können .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
AZD-5069 exhibits high potency and selectivity towards the CXCR2 receptor. Key pharmacological characteristics include:
- Potency (IC50) : 0.79 nM
- Selectivity : Over 150-fold greater for CXCR2 compared to CXCR1 and CCR2b receptors
- Protein Binding : Approximately 99% bound in plasma
In vitro studies have demonstrated that this compound effectively inhibits neutrophil activation and migration induced by chemokines such as IL-8 and GRO-α, highlighting its potential in managing diseases characterized by neutrophilic inflammation .
Clinical Applications
This compound has been investigated primarily for its applications in respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD), asthma, and bronchiectasis. The following sections summarize notable clinical findings.
Chronic Obstructive Pulmonary Disease (COPD)
This compound has shown promise in reducing neutrophil counts in patients with COPD. A Phase 2a trial indicated that doses of 50 mg or 80 mg twice daily were well tolerated, with no significant increase in infection rates compared to placebo . The drug's ability to lower blood neutrophil counts rapidly within 24 hours of administration was also noted, supporting its anti-inflammatory potential .
Asthma
In patients with uncontrolled persistent asthma, this compound demonstrated a reduction in sputum neutrophil counts; however, it did not significantly improve lung function or reduce exacerbation rates . A study involving severe asthmatics treated with 45 mg twice daily for up to 12 months reported a sustained reduction in blood neutrophils by approximately 25%, which was reversible upon discontinuation of treatment .
Oncology
Recent studies suggest that this compound may enhance the efficacy of chemotherapy and immunotherapy in treating triple-negative breast cancer (TNBC). The compound's ability to inhibit CXCR2-mediated signaling pathways may help overcome chemoresistance by preventing tumor-associated inflammation . Early clinical trials are exploring its use in combination with other treatments to improve patient outcomes .
Safety and Tolerability
This compound has been evaluated for safety across multiple studies involving healthy volunteers and patients with chronic conditions. In single-dose studies up to 200 mg and multiple doses up to 100 mg twice daily, no clinically significant adverse effects were reported. The reversible reduction in blood neutrophils was consistent across various dosages without an increase in infection rates .
Summary of Clinical Findings
Study Focus | Population | Dosage | Key Findings |
---|---|---|---|
COPD | Patients with moderate-severe COPD | 50 mg or 80 mg BID | Rapid reduction in neutrophils; well tolerated |
Asthma | Severe asthmatics | 45 mg BID | Reduced sputum neutrophils; no significant lung function improvement |
Oncology | Patients with TNBC | Combination therapy | Potential to overcome chemoresistance |
Wirkmechanismus
AZD-5069 exerts its effects by selectively binding to and antagonizing the CXCR2 receptor. This receptor is involved in the chemotaxis of neutrophils, a type of white blood cell that plays a key role in inflammation. By blocking the CXCR2 receptor, this compound inhibits the migration of neutrophils to sites of inflammation, thereby reducing inflammatory responses. The compound’s binding potency is consistent across various species, including humans, monkeys, dogs, rats, and mice .
Vergleich Mit ähnlichen Verbindungen
SB-656933: Another CXCR2 antagonist with similar anti-inflammatory properties.
MK-7123: A CXCR2 antagonist studied for its potential in treating inflammatory diseases.
Danirixin: A selective CXCR2 antagonist with applications in respiratory diseases.
Uniqueness of AZD-5069: this compound stands out due to its high selectivity and potency for the CXCR2 receptor. It has shown significant efficacy in preclinical and clinical studies, particularly in reducing neutrophil migration and inflammation. Its reversible binding and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .
Biologische Aktivität
AZD-5069 is a selective antagonist of the chemokine receptor CXCR2, primarily developed for the treatment of inflammatory diseases, particularly those associated with neutrophil-driven pathology such as chronic obstructive pulmonary disease (COPD) and asthma. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, effects on neutrophil function, and relevant clinical findings.
This compound functions by selectively inhibiting the CXCR2 receptor, which plays a crucial role in mediating neutrophil migration to sites of inflammation. By blocking this receptor, this compound reduces the recruitment of neutrophils, thereby potentially alleviating tissue damage caused by excessive neutrophilic inflammation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through several studies:
Parameter | Value |
---|---|
Cmax | 50% reduction in sputum neutrophilia |
Half-life | Initial: 4 hours; Terminal: 11 hours |
Steady-state achieved | 2-3 days |
Bioavailability | Approximately proportional to dose |
Excretion | <5% as parent drug in urine |
This compound exhibits linear pharmacokinetics with low intra-subject variability and moderate inter-subject variability. It is suitable for twice-daily dosing, with studies indicating that elderly subjects may have higher plasma concentrations compared to younger adults .
Effects on Neutrophil Function
This compound has been shown to significantly reduce neutrophil counts in various clinical settings without impairing their functional capabilities. Key findings include:
- Reduction in Neutrophilia : In patients with bronchiectasis, this compound reduced sputum neutrophilia by approximately 69% without compromising neutrophil-mediated immune responses .
- Neutrophil Function Preservation : Studies conducted on cynomolgus monkeys revealed that chronic treatment with this compound did not adversely affect key neutrophil functions such as phagocytosis and oxidative burst activities. This suggests that while this compound effectively reduces neutrophil levels, it does not hinder their ability to respond to infections .
- Study Results : In a clinical trial involving healthy volunteers, this compound treatment resulted in a mean reduction of circulating neutrophils by approximately 1.67 × 10⁹ l⁻¹ compared to placebo, indicating its effectiveness in modulating neutrophil counts .
Clinical Studies and Findings
This compound has been evaluated in multiple clinical trials focusing on its efficacy in inflammatory diseases:
- COPD and Asthma : Clinical trials have demonstrated a rapid reduction in blood neutrophil counts within the first 24 hours of treatment. However, the long-term clinical benefits remain under investigation as no significant improvements were observed in some studies despite substantial reductions in neutrophil levels .
- Combination Therapies : Recent studies have explored the potential of combining this compound with other therapies for enhanced antitumor activity in conditions like metastatic castration-resistant prostate cancer (mCRPC). Initial results indicate tolerability and some degree of antitumor activity when combined with agents like enzalutamide .
Case Studies
- Case Study in Bronchiectasis : A patient cohort treated with this compound exhibited marked decreases in sputum neutrophils without significant adverse effects on immune function, highlighting its potential for managing chronic inflammatory conditions .
- Phase II Trials : In a Phase IIb study targeting severe asthma patients, although significant reductions in neutrophils were noted, no objective measures of clinical improvement were observed, raising questions about the correlation between neutrophil levels and clinical outcomes .
Eigenschaften
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-84-3 | |
Record name | AZD-5069 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-5069 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-5069 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.